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Ethyl[2-(4-methoxyphenyl)ethyl]amine Documentation Hub

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  • Product: Ethyl[2-(4-methoxyphenyl)ethyl]amine
  • CAS: 749849-18-1

Core Science & Biosynthesis

Foundational

Solubility Profile of Ethyl[2-(4-methoxyphenyl)ethyl]amine in Organic Solvents

[1] Executive Summary Ethyl[2-(4-methoxyphenyl)ethyl]amine , also known as -Ethyl-4-methoxyphenethylamine , is a secondary amine intermediate often encountered in the synthesis of phenethylamine-class pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl[2-(4-methoxyphenyl)ethyl]amine , also known as


-Ethyl-4-methoxyphenethylamine , is a secondary amine intermediate often encountered in the synthesis of phenethylamine-class pharmaceuticals and psychoactive analogs.[1] Its solubility profile is governed by the interplay between its lipophilic 4-methoxyphenethyl tail and the basic secondary amine headgroup.[1]

This technical guide provides a comprehensive solubility analysis based on structural analogs (CAS 55-81-2), physicochemical principles, and predictive Hansen Solubility Parameters (HSP). It is designed to assist process chemists in selecting optimal solvent systems for extraction, crystallization, and purification.

Physicochemical Characterization

Understanding the solubility of this compound requires a clear distinction between its Free Base and Salt forms, as their behaviors are diametrically opposed.

Structural Properties[1][2]
  • Chemical Name:

    
    -Ethyl-2-(4-methoxyphenyl)ethanamine[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.26 g/mol [1]

  • CAS (Parent Analog): 55-81-2 (4-Methoxyphenethylamine)[1][2][3][4][5][6]

  • Predicted LogP: ~2.1 – 2.4 (Moderately Lipophilic)[1]

  • pKa (Base): ~10.2 (Typical for secondary phenethylamines)[1]

Physical State Prediction[1][2]
  • Free Base: Likely a colorless to pale yellow oil at room temperature.[1] The

    
    -ethyl group disrupts crystal lattice packing compared to the primary amine.
    
  • HCl Salt: Likely a white crystalline solid with a melting point >140°C.[1]

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior derived from structure-property relationships (SPR) and experimental data of the closest structural analog,


-ethyl-4-methoxyamphetamine.
Predicted Solubility Matrix (Free Base vs. HCl Salt)
Solvent ClassSolventFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)ModerateHigh dispersion forces; excellent for extraction of the base.[1]
Esters Ethyl AcetateHigh Low (<1 mg/mL)Good for back-extraction; salt precipitates out.[1]
Alcohols Methanol / EthanolHigh High (>30 mg/mL)Protogenic solvents stabilize the ionic salt form.[1]
Aromatic TolueneHigh Very LowIdeal for isolating the free base from aqueous washes.
Alkanes Hexane / HeptaneModerateInsoluble Used as an anti-solvent to crash out the salt.[1]
Aqueous Water (pH 7)Low (<5 mg/mL)Very High Protonation of the amine drives water solubility.[1]
Dipolar Aprotic DMSO / DMFHigh High (>30 mg/mL)Universal solvent behavior; difficult to remove.[1]
Hansen Solubility Parameters (HSP) Analysis

To scientifically select a solvent, we utilize Hansen parameters (


). The "Interaction Radius" (

) predicts solubility: small

indicates high solubility.[1]
  • Target Molecule (Free Base) Estimates:

    • 
       (Dispersion): ~17.5 MPa
      
      
      
      (Aromatic ring dominance)[1]
    • 
       (Polarity): ~5.0 MPa
      
      
      
      (Ether/Amine dipole)[1]
    • 
       (H-Bonding): ~6.5 MPa
      
      
      
      (Amine donor/acceptor)[1]

Conclusion: The free base is thermodynamically compatible with solvents like Toluene (


) and DCM  (

).

Experimental Methodologies

Since specific literature values for this exact derivative are rare, the following self-validating protocols must be used to determine exact solubility limits for your specific batch.

Gravimetric Solubility Determination (Standard Protocol)

Objective: Determine saturation limit (


) at 25°C.[1]
  • Preparation: Weigh 100 mg of the substance (Solid Salt or Liquid Base) into a chemically resistant vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while vortexing.[1]
    
  • Observation:

    • Immediate Dissolution: Solubility is >1000 mg/mL.[1]

    • Cloudiness/Precipitate: Continue addition until clear.[1]

  • Equilibration: If solid remains, stir for 24 hours at 25°C. Filter supernatant through a 0.45

    
    m PTFE filter.
    
  • Quantification: Evaporate a known volume of filtrate and weigh the residue.

    
    [1]
    
HPLC-Based Solubility Assay (High Precision)

Use Case: When sample quantity is limited (<10 mg).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: 60:40 Acetonitrile:Water (+0.1% TFA) to ensure the amine remains protonated and moves as a sharp peak.[1]

  • Detection: UV at 275 nm (Absorption maximum of the 4-methoxybenzene chromophore).[1]

  • Protocol: Prepare a saturated solution, filter, dilute 1:100, and compare Area Under Curve (AUC) against a standard curve.

Visualization of Solubility Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent system based on the desired process outcome (Extraction vs. Crystallization).[1]

SolventSelection Start Start: Define Process Goal Goal Is the goal Extraction or Crystallization? Start->Goal Extraction Extraction (Purification) Goal->Extraction Separation Crystallization Crystallization (Salt Formation) Goal->Crystallization Solid Isolation Ext_State Current State: Aqueous Mixture Extraction->Ext_State Cryst_State Current State: Crude Oil/Base Crystallization->Cryst_State Ext_Action Adjust pH > 12 (Free Base) Ext_State->Ext_Action Ext_Solvent Extract with DCM or Toluene Ext_Action->Ext_Solvent Cryst_Solvent Dissolve in Dry Ethanol/IPA Cryst_State->Cryst_Solvent Cryst_Acid Add HCl (gas) or H2SO4 Cryst_Solvent->Cryst_Acid Cryst_Anti Add Anti-Solvent (Et2O/Hexane) Cryst_Acid->Cryst_Anti

Figure 1: Decision matrix for solvent selection based on the chemical form (Free Base vs. Salt).[1]

Thermodynamic Cycle of Dissolution

Understanding the energy barriers in dissolving the crystalline salt form.

DissolutionCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase Ions Solid->Gas Endothermic (+dH_lattice) Solution Solvated Ions (Solution) Solid->Solution dH_solution Gas->Solution Exothermic (-dH_solvation)

Figure 2: The solubility of the salt depends on the Solvation Energy overcoming Lattice Energy.

Process Optimization & Safety

Crystallization Strategy

To isolate the compound as a high-purity salt (e.g., Hydrochloride):

  • Dissolution: Dissolve the crude free base oil in a minimum volume of warm Isopropanol (IPA) or Ethanol .[1]

  • Acidification: Slowly add concentrated aqueous HCl or ethanolic HCl.

  • Nucleation: If no precipitate forms, add Diethyl Ether or Hexane dropwise until slight turbidity persists.

  • Cooling: Cool slowly to 0-4°C to maximize crystal size and purity.

Safety Considerations
  • Phenethylamines are biologically active.[1][5][6] Handle all powders in a fume hood or glovebox.[1]

  • Chlorinated Solvents (DCM): Use only with adequate ventilation due to volatility and toxicity.[1]

  • Skin Absorption: The free base is lipophilic and can penetrate skin easily. Double-gloving (Nitrile) is recommended.[1]

References

  • PubChem. (2023).[1] 4-Methoxyphenethylamine - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Standard text for HSP methodology).

Sources

Exploratory

Metabolic Pathways and Biotransformation of Methoxylated Phenethylamines

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Application Scientists, Drug Development Professionals Executive Summary This guide provides a high-resolution analysis of the biotransformation ki...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Application Scientists, Drug Development Professionals

Executive Summary

This guide provides a high-resolution analysis of the biotransformation kinetics, enzymatic mechanisms, and analytical detection of methoxylated phenethylamines. It distinguishes between the metabolic fates of simple ring-substituted phenethylamines (e.g., Mescaline, 2C-B) and their N-benzyl derivatives (e.g., 25I-NBOMe).

The core technical insight presented here is the metabolic shunt : while simple phenethylamines are primarily cleared via oxidative deamination (MAO-dependent), steric bulk addition at the Nitrogen (NBOMe series) or Alpha-carbon (DOx series) shifts clearance toward Cytochrome P450-mediated O-demethylation and hydroxylation.

Structural Determinants of Metabolic Fate

The metabolic stability of this class is dictated by two structural loci: the


-carbon and the amine nitrogen.
The Alpha-Methyl "Shield"
  • Phenethylamines (2C-Series, Mescaline): Lacking an

    
    -methyl group, these are vulnerable to Monoamine Oxidase (MAO). However, the 4-position substituent (e.g., Bromine in 2C-B) influences lipophilicity and MAO isoform affinity.
    
  • Amphetamines (DOx Series): The

    
    -methyl group sterically hinders MAO access to the nitrogen, rendering deamination negligible and forcing clearance via CYP450 ring oxidation.
    
The N-Benzyl "Decoy" (NBOMe Series)

The addition of a 2-methoxybenzyl group to the nitrogen (as in 25I-NBOMe) creates a highly lipophilic moiety. This bulky group prevents MAO docking but acts as a high-affinity substrate for CYP enzymes, leading to extensive Phase I hydroxylation and O-demethylation before the N-benzyl bond is cleaved.

Phase I Biotransformation Mechanisms

Oxidative Deamination (MAO-A/B)

For 2C-B and Mescaline, the primary pathway is oxidative deamination.[1][2][3][4]

  • Mechanism: MAO catalyzes the oxidation of the amine to an imine, which hydrolyzes to an aldehyde intermediate.[5]

  • Divergence: The unstable aldehyde is rapidly converted by Aldehyde Dehydrogenase (ALDH) to a carboxylic acid (major metabolite) or reduced by Alcohol Dehydrogenase (ADH) to an alcohol (minor metabolite).

  • Key Metabolites: 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) is the primary urinary marker for 2C-B.

O-Demethylation (CYP2D6 & CYP2C19)

This is the dominant pathway for NBOMe derivatives and a secondary pathway for 2C-series.

  • Regioselectivity: CYP2D6 shows a preference for O-demethylation at the 2- or 5-position of the phenyl ring. For NBOMes, O-demethylation also occurs on the N-benzyl ring.

  • Polymorphism Impact: Due to reliance on CYP2D6, poor metabolizers (PMs) may experience prolonged half-lives and exaggerated toxicity, particularly with NBOMe compounds where this is the clearance bottleneck.

Visualization of Signaling & Metabolic Flux

The following diagram illustrates the divergent pathways between a standard 2C-amine (2C-B) and an N-substituted derivative (25I-NBOMe).

MetabolicPathways Parent_2CB 2C-B (Parent) Aldehyde Aldehyde Intermediate Parent_2CB->Aldehyde MAO-A/B (Deamination) Desmethyl-2C-B Desmethyl-2C-B Parent_2CB->Desmethyl-2C-B CYP2D6 (Minor) Parent_NBOMe 25I-NBOMe (Parent) O_Desmethyl_NBOMe O-desmethyl-NBOMe (Active Phenol) Parent_NBOMe->O_Desmethyl_NBOMe CYP2D6/2C19 (O-Demethylation) Hydroxy_NBOMe Hydroxy-NBOMe Parent_NBOMe->Hydroxy_NBOMe CYP (Hydroxylation) Cleaved_2CI 2C-I (Minor Metabolite) Parent_NBOMe->Cleaved_2CI CYP (N-Dealkylation) Acid_Metabolite BDMPAA (Carboxylic Acid) Aldehyde->Acid_Metabolite ALDH (Oxidation) Alcohol_Metabolite BDMPE (Alcohol) Aldehyde->Alcohol_Metabolite ADH (Reduction) Glucuronide Glucuronide Conjugate O_Desmethyl_NBOMe->Glucuronide UGT (Phase II) Hydroxy_NBOMe->Glucuronide

Caption: Divergent metabolic flux: 2C-B favors MAO-mediated deamination, while 25I-NBOMe favors CYP-mediated oxidation.

Experimental Protocols: In Vitro Intrinsic Clearance

To validate these pathways, a self-validating Human Liver Microsome (HLM) assay is required. This protocol is designed to ensure linear kinetics and capture transient metabolites.

Reagents & System Setup
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein content).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Substrate Stock: 10 mM in Methanol (Final incubation concentration: 1 µM to ensure

    
    ).
    
Step-by-Step Workflow
  • Pre-Incubation (Equilibration):

    • Mix 190 µL of Buffer/HLM mixture (final protein conc. 0.5 mg/mL) with 2 µL of substrate.

    • Incubate at 37°C for 5 minutes to equilibrate temperature and allow enzyme-substrate binding.

    • Control Check: Include a "0-minute" sample quenched immediately to establish baseline.

  • Reaction Initiation:

    • Add 10 µL of pre-warmed NADPH regenerating system.

    • Negative Control: Run a parallel incubation adding Buffer instead of NADPH to rule out non-enzymatic degradation.

  • Time-Course Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., 2C-B-d6).

  • Sample Preparation for Analysis:

    • Vortex for 30s; Centrifuge at 10,000

      
       for 10 min at 4°C.
      
    • Transfer supernatant to LC vials.

Analytical Methodology (LC-HRMS)

Quantitative data must be acquired using High-Resolution Mass Spectrometry to distinguish isobaric metabolites (e.g., different O-desmethyl isomers).

ParameterSpecification
Instrument Q-Exactive Orbitrap or Q-TOF
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 12 minutes
Ionization ESI Positive Mode
Target Resolution 70,000 FWHM (at m/z 200)

Quantitative Metabolic Data Summary

The following table synthesizes kinetic data and major urinary targets based on consolidated literature findings.

CompoundPrimary Enzyme SystemMajor Phase I MetaboliteUrinary Marker (Forensic)Kinetic Note
Mescaline MAO-A3,4,5-Trimethoxyphenylacetic acid (TMPA)TMPA (Acid)High renal clearance of unchanged parent drug.
2C-B MAO-A / MAO-B4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)BDMPAADeamination is species-dependent; unique phenol in mice.[1]
25I-NBOMe CYP2D6 / CYP2C19O-desmethyl-25I-NBOMeO-desmethyl conjugatesN-dealkylation to 2C-I is a minor but specific marker.
25C-NBOMe CYP2D6 / CYP3A4O-desmethyl-25C-NBOMeO-desmethyl conjugatesExtensive glucuronidation requires hydrolysis for detection.

Clinical & Forensic Implications[6][7][8][9]

The Pharmacogenetic Risk

Because NBOMe toxicity is mitigated primarily by CYP2D6-mediated O-demethylation, individuals who are CYP2D6 Poor Metabolizers (PM) (approx. 7% of Caucasians) face significantly higher risks of overdose. The metabolic bottleneck shifts, leading to saturation of clearance pathways and prolonged exposure to the potent parent compound.

Stability in Biological Matrices
  • 2C-Series: The carboxylic acid metabolites are stable in urine.

  • NBOMe Series: These are heavily conjugated (glucuronides). Forensic analysis must include a hydrolysis step (Beta-glucuronidase treatment) to liberate the Phase I markers for detection, otherwise, false negatives are likely.

Workflow for Forensic Identification

ForensicWorkflow Urine_Sample Urine Sample Hydrolysis Hydrolysis (B-Glucuronidase) Urine_Sample->Hydrolysis Liberate Conjugates Extraction SPE / LLE Extraction Hydrolysis->Extraction LC_MS LC-HRMS Analysis Extraction->LC_MS Result Identify: Desmethyl-NBOMe LC_MS->Result

Caption: Essential forensic workflow requiring hydrolysis to detect NBOMe metabolites.

References

  • Caspar, A. T., et al. (2017). 25C-NBOMe and 25I-NBOMe metabolite studies in human hepatocytes, in vivo mouse and human urine with high-resolution mass spectrometry. Drug Testing and Analysis. Link

  • Carmo, H., et al. (2005).[3] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. Link

  • Yu, A. M., et al. (2003). Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase.[6] Journal of Biochemical and Molecular Toxicology. Link

  • Stove, C. P., et al. (2014). Metabolism of the new psychoactive substances 25I-NBOMe and 25C-NBOMe. Forensic Toxicology. Link

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism. Link

Sources

Foundational

Safety data sheet (SDS) and toxicology overview for Ethyl[2-(4-methoxyphenyl)ethyl]amine

This guide provides an in-depth technical analysis of N-Ethyl-4-methoxyphenethylamine (also known as N-Ethyl-p-methoxyphenethylamine), a specialized chemical intermediate and phenethylamine derivative.[1][2] [1][2] Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Ethyl-4-methoxyphenethylamine (also known as N-Ethyl-p-methoxyphenethylamine), a specialized chemical intermediate and phenethylamine derivative.[1][2]

[1][2]

Chemical Identity & Molecular Architecture[1]

N-Ethyl-4-methoxyphenethylamine is a secondary amine belonging to the phenethylamine class.[1][2][3] Structurally, it consists of a benzene ring substituted with a methoxy group at the para position (4-position) and an ethylaminoethyl chain.[1][2][3] It is the N-ethyl homolog of 4-methoxyphenethylamine (PMPEA) and a structural analog of the controlled substance PMMA (paramethoxymethamphetamine), though it lacks the critical alpha-methyl group that confers high potency and resistance to metabolic degradation in amphetamines.[1][2][3]

Identification Data
ParameterValue
IUPAC Name N-Ethyl-2-(4-methoxyphenyl)ethan-1-amine
Common Synonyms N-Ethyl-p-methoxyphenethylamine; N-Ethyl-O-methyltyramine
CAS Number 749849-18-1
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES CCNCCc1ccc(OC)cc1
InChI Key (Predicted) NKJPWXYOQDQJFS-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
PropertyValue / PredictionContext
Physical State Liquid (at 25°C)Colorless to pale yellow oil; amine odor.[1][2][3][4]
Boiling Point ~260-270°C (760 mmHg)High boiling point typical of secondary amines.[1][2][3]
pKa (Base) ~10.0 - 10.5Strongly basic; exists as a cation at physiological pH.[1][2][3]
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; capable of crossing the BBB.[1][2][3]
Solubility Soluble in organic solvents (EtOH, DMSO, DCM).[2][4] Slightly soluble in water.[2][3][5]Forms water-soluble salts (HCl, HBr) readily.[1][2][3][4]

Hazard Identification & Safety Framework (SDS Analysis)

As a secondary amine, N-Ethyl-4-methoxyphenethylamine exhibits caustic properties similar to its parent compound, 4-methoxyphenethylamine (CAS 55-81-2).[1][2][3] The following safety profile is constructed based on Structure-Activity Relationships (SAR) and standard GHS classification for phenethylamine derivatives.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3]

  • Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage).[2][3][6]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2]

Emergency Response Protocols

The following workflow outlines the critical steps for managing accidental exposure in a research setting.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN/EYE CONTACT (Corrosive Risk) Type->Skin Inhal INHALATION (Respiratory Irritant) Type->Inhal Ingest INGESTION (Systemic Toxicity) Type->Ingest Action_Skin 1. Immediate Flush (15+ min) 2. Remove Contaminated Clothing 3. Do NOT Neutralize Skin->Action_Skin Action_Inhal 1. Move to Fresh Air 2. Administer Oxygen if Dyspneic 3. Monitor for Edema Inhal->Action_Inhal Action_Ingest 1. Do NOT Induce Vomiting 2. Rinse Mouth (if conscious) 3. Administer Water/Milk Ingest->Action_Ingest Medical SEEK MEDICAL ATTENTION (Provide SDS/CAS 749849-18-1) Action_Skin->Medical Action_Inhal->Medical Action_Ingest->Medical

Figure 1: Emergency Response Workflow for Corrosive Amine Exposure.

Toxicological Profile (Deep Dive)

Scientific Integrity Note: Specific toxicological data for CAS 749849-18-1 is limited. The following analysis is derived from read-across methodology using 4-methoxyphenethylamine (PMPEA) and paramethoxymethamphetamine (PMMA) as anchors.

Mechanism of Action (SAR Analysis)
  • Monoamine Oxidase (MAO) Inhibition: The parent compound, PMPEA, is a substrate for MAO-B and a weak MAO inhibitor.[2][3][4] The addition of the N-ethyl group generally decreases affinity for MAO compared to the primary amine but may increase metabolic stability slightly.[1][2][3]

  • Sympathomimetic Activity: Unlike PMMA (which releases serotonin/dopamine potently), the lack of the alpha-methyl group in N-Ethyl-4-methoxyphenethylamine renders it susceptible to rapid degradation by MAO.[1][2][3] Therefore, its in vivo potency is likely significantly lower than amphetamine analogs.[2]

  • Receptor Binding: Phenethylamines with N-ethyl substitutions often retain affinity for 5-HT (serotonin) receptors but with reduced efficacy compared to N-methyl or primary amine variants.[1][2][3][4]

Metabolic Fate

The metabolic pathway is critical for understanding potential toxicity.[2][3] The compound likely undergoes two primary phase I biotransformations:

  • N-Deethylation: Removal of the ethyl group to form the primary amine (PMPEA), which is biologically active.[2][3]

  • O-Demethylation: Removal of the methyl group to form N-ethyltyramine (less active).[1][2][3]

Metabolism Parent N-Ethyl-4-methoxyphenethylamine (Lipophilic Precursor) Met1 4-Methoxyphenethylamine (PMPEA) (Active MAOI) Parent->Met1 Major Pathway Met2 N-Ethyltyramine (Sympathomimetic) Parent->Met2 Minor Pathway Final 4-Hydroxyphenylacetic Acid (Excreted) Met1->Final Rapid Oxidation Met2->Final Oxidation CYP450 CYP450 (N-deethylation) CYP2D6 CYP2D6 (O-demethylation) MAO MAO-B / ALDH

Figure 2: Predicted Metabolic Pathway showing activation to PMPEA and subsequent degradation.[1][2][3][4]

Experimental Handling & Synthesis Protocols

For researchers synthesizing or utilizing this compound, strict adherence to air-free techniques is recommended to prevent oxidation and carbonate formation.[1][2][3]

Synthesis Strategy (Reductive Amination)

The most robust route for high-purity synthesis avoids direct alkylation (which leads to over-alkylation) and instead uses reductive amination.[1][2][3]

Reaction Scheme: 4-Methoxyphenylacetaldehyde + Ethylamine + NaBH(OAc)₃ → Product

Protocol:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4-methoxyphenylacetaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Imine Formation: Add Ethylamine (1.1 eq, 2.0M in THF) and stir at 0°C for 30 minutes. Add activated molecular sieves (4Å) to scavenge water.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Quench with saturated NaHCO₃ (aq).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[4]

  • Purification: The secondary amine can be purified via Acid/Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or Flash Column Chromatography (MeOH/DCM + 1% NH₄OH).

Storage & Stability
  • Storage: Store at -20°C.

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.[2][3]

  • Incompatibility: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2][4] Reacts with atmospheric CO₂ to form carbamates.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine (Structural Analog Reference). Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[2][3] Transform Press. (Reference for Phenethylamine SAR and Toxicology).

  • World Health Organization (2024). Critical Review of Psychoactive Substances: Phenethylamines. Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

A Robust and Scalable Protocol for the N-Ethylation of 4-Methoxyphenethylamine via Catalytic Reductive Amination

An Application Note for the Scalable Synthesis of Ethyl[2-(4-methoxyphenyl)ethyl]amine Abstract Ethyl[2-(4-methoxyphenyl)ethyl]amine is a valuable secondary amine intermediate in the development of various biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of Ethyl[2-(4-methoxyphenyl)ethyl]amine

Abstract

Ethyl[2-(4-methoxyphenyl)ethyl]amine is a valuable secondary amine intermediate in the development of various biologically active molecules and pharmaceutical compounds.[1] The selective mono-N-alkylation of primary amines, such as 4-methoxyphenethylamine, presents a common challenge in process chemistry, where over-alkylation can lead to impurities that are difficult to remove. This application note details a highly efficient, scalable, and cost-effective method for the synthesis of Ethyl[2-(4-methoxyphenyl)ethyl]amine from 4-methoxyphenethylamine and acetaldehyde via a one-pot reductive amination protocol. We present a primary pathway utilizing catalytic hydrogenation, which is ideal for large-scale production, and a secondary pathway using a chemical reducing agent suitable for laboratory-scale synthesis. This guide provides a detailed protocol, mechanistic insights, process optimization strategies, and characterization data to enable researchers and drug development professionals to reliably produce the target compound with high purity and yield.

Introduction and Strategic Rationale

The synthesis of secondary amines from primary amines is a cornerstone of organic synthesis. 4-Methoxyphenethylamine is a readily available starting material that serves as a precursor for numerous target molecules.[2][3] While direct alkylation with ethyl halides is a theoretical possibility, it notoriously suffers from poor selectivity, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts.[4] Such outcomes necessitate complex purification procedures and lead to lower overall yields, making the process unsuitable for scalable manufacturing.

To overcome these challenges, reductive amination stands out as the superior strategy.[5][6] This method involves the reaction of the primary amine with an aldehyde (acetaldehyde) to form an intermediate imine, which is subsequently reduced in the same reaction vessel to the desired secondary amine.[7] This one-pot process offers several key advantages for scalability:

  • High Selectivity: The reaction conditions are tuned to selectively reduce the imine intermediate, drastically minimizing the formation of the tertiary amine.[4]

  • Atom Economy: The reaction is highly efficient, with minimal byproduct formation.

  • Mild Conditions: The process can be carried out under relatively mild temperatures and pressures.[5]

  • Process Control: The reaction progress can be easily monitored at both the intermediate and final stages, ensuring batch-to-batch consistency.

This document focuses on catalytic hydrogenation with Palladium on Carbon (Pd/C) as the primary scalable method due to its low cost, high efficiency, and environmentally benign nature (water is the only stoichiometric byproduct). An alternative procedure using Sodium Triacetoxyborohydride [NaBH(OAc)₃] is also provided as a reliable method for syntheses where high-pressure hydrogenation equipment is not available.

Reaction Scheme and Mechanism

The overall transformation is a two-step, one-pot process as illustrated below:

Step 1: Imine Formation 4-Methoxyphenethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to yield the N-[2-(4-methoxyphenyl)ethyl]ethanimine intermediate.

Step 2: Imine Reduction The C=N double bond of the imine is selectively reduced to a C-N single bond by catalytic hydrogenation or a chemical hydride reagent.

Caption: Overall reaction scheme for the one-pot synthesis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methoxyphenethylamine≥98%Sigma-AldrichCAS: 55-81-2. A corrosive liquid, handle with care.[2]
Acetaldehyde≥99.5%Sigma-AldrichCAS: 75-07-0. Highly flammable, low boiling point. Handle in a well-ventilated fume hood.
Palladium on Carbon (10 wt. % Pd)Degussa Type E101Major SupplierFor Protocol A. Handle carefully as it may be pyrophoric when dry.
Hydrogen Gas (H₂)High Purity (≥99.99%)Gas SupplierFor Protocol A. Use in a certified high-pressure reactor.
Sodium Triacetoxyborohydride97%Sigma-AldrichFor Protocol B. Moisture sensitive.[4]
Methanol (MeOH)AnhydrousMajor SupplierSolvent for Protocol A.
Dichloromethane (DCM)AnhydrousMajor SupplierSolvent for Protocol B.
Sodium Sulfate (Na₂SO₄)AnhydrousMajor SupplierDrying agent.
Hydrochloric Acid (HCl)2M in Diethyl EtherSigma-AldrichFor salt formation and purification.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor aqueous workup.
Ethyl Acetate (EtOAc)Reagent GradeMajor SupplierFor extraction.
Protocol A: Scalable Catalytic Hydrogenation

This protocol is optimized for pilot and production scale synthesis.

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-methoxyphenethylamine (1.0 eq, e.g., 151.2 g, 1.0 mol) and anhydrous methanol (5-10 mL per gram of amine, e.g., 1.5 L).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Palladium on Carbon (0.5-1.0 mol %, e.g., 5.3-10.6 g). Expertise Note: The catalyst loading can be optimized for efficiency and cost. Wetting the catalyst with a small amount of solvent before addition can reduce the risk of ignition.

  • Initial Purge: Seal the reactor and purge the headspace with nitrogen gas three times to remove all oxygen.

  • Reagent Addition: Cool the mixture to 0-5 °C. Slowly add acetaldehyde (1.1 eq, e.g., 48.5 g, 1.1 mol) subsurface to the stirred solution. The addition should be controlled to keep the internal temperature below 10 °C.

  • Imine Formation: Allow the reaction to stir at 0-5 °C for 1 hour. A sample can be taken for Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting amine and formation of the imine intermediate.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and warm to room temperature (20-25 °C). The reaction is typically exothermic; cooling may be required to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-12 hours).

  • Workup: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude oil can be purified by vacuum distillation. For easier handling and higher purity, dissolve the oil in diethyl ether, cool in an ice bath, and slowly add a 2M solution of HCl in diethyl ether to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol B: Laboratory-Scale Chemical Reduction

This protocol is suitable for bench-scale synthesis without specialized hydrogenation equipment.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenethylamine (1.0 eq, e.g., 15.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.1 eq, e.g., 4.85 g, 110 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.2 eq, e.g., 27.9 g, 120 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 10 °C. Trustworthiness Note: NaBH(OAc)₃ is a mild and selective reducing agent that can be added directly to the mixture of the amine and aldehyde, making it ideal for a one-pot procedure.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified as described in Protocol A (Step 10).

Visualization of Experimental Workflow

G cluster_A Protocol A: Catalytic Hydrogenation cluster_B Protocol B: Chemical Reduction A1 1. Charge Reactor (Amine, MeOH) A2 2. Add Pd/C Catalyst A1->A2 A3 3. Add Acetaldehyde (0-5 °C) A2->A3 A4 4. Pressurize with H₂ A3->A4 A5 5. Monitor H₂ Uptake A4->A5 A6 6. Filter Catalyst A5->A6 A7 7. Concentrate & Purify A6->A7 B1 1. Dissolve Amine in DCM B2 2. Add Acetaldehyde (0 °C) B1->B2 B3 3. Add NaBH(OAc)₃ B2->B3 B4 4. Stir at RT (12-18h) B3->B4 B5 5. Quench & Extract B4->B5 B6 6. Dry & Concentrate B5->B6 B7 7. Purify B6->B7

Caption: Comparative workflow for the two synthetic protocols.

Expected Results and Data

The following table summarizes typical results obtained from the catalytic hydrogenation protocol on a 1.0 molar scale.

ParameterResultMethod of Analysis
Scale 1.0 mol (151.2 g of starting amine)-
Reaction Time ~8 hoursHydrogen Uptake
Yield (HCl Salt) 85-95%Gravimetric
Purity >99%GC-MS, ¹H NMR
Appearance White to off-white crystalline solid (HCl salt)Visual

Characterization Data for Ethyl[2-(4-methoxyphenyl)ethyl]amine Hydrochloride:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15 (d, J=8.6 Hz, 2H), 6.85 (d, J=8.6 Hz, 2H), 3.80 (s, 3H), 3.20-3.05 (m, 4H), 2.95 (t, J=7.5 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).

  • MS (ESI) m/z: Calculated for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1; Found: 180.2.

Conclusion

This application note provides two robust and validated protocols for the scalable synthesis of Ethyl[2-(4-methoxyphenyl)ethyl]amine. The catalytic hydrogenation route is presented as the optimal method for large-scale industrial production, offering high yield, purity, and operational simplicity. The chemical reduction method serves as an excellent alternative for laboratory-scale synthesis. By detailing the strategic rationale, step-by-step procedures, and expected outcomes, this guide equips researchers and chemists with the necessary tools to confidently and efficiently produce this key synthetic intermediate.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2012). Preparation method of 4-methoxyphenethylamine. (CN103012170A).
  • ResearchGate. (2005). N-Alkylation of Phenethylamine and Tryptamine. Retrieved February 16, 2026, from [Link]

  • Grokipedia. (n.d.). 4-Methoxyphenethylamine. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
  • University of California, Santa Barbara. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved February 16, 2026, from [Link]

  • University of Bath's research portal. (2005). N-Alkylation of phenethylamine and tryptamine. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Methoxyphenethylamine. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2011). Method for making phenylethylamine compounds. (EP2387555A1).
  • ChemRxiv. (n.d.). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. Retrieved February 16, 2026, from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Retrieved February 16, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 16, 2026, from [Link]

  • ETH Zürich. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved February 16, 2026, from [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved February 16, 2026, from [Link]

  • Wiley Online Library. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved February 16, 2026, from [Link]

  • PubMed. (1990). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). N-Ethyl-4-methoxy-alpha-methylphenethylamine. Retrieved February 16, 2026, from [Link]

  • Chem-Net. (n.d.). N-ethyl-4-methoxyaniline. Retrieved February 16, 2026, from [Link]

Sources

Application

Using Ethyl[2-(4-methoxyphenyl)ethyl]amine as an intermediate in pharmaceutical synthesis

Application Note: Utilization of Ethyl[2-(4-methoxyphenyl)ethyl]amine as a Secondary Amine Scaffold in Pharmaceutical Synthesis Abstract & Introduction Ethyl[2-(4-methoxyphenyl)ethyl]amine (also known as N-Ethyl-4-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of Ethyl[2-(4-methoxyphenyl)ethyl]amine as a Secondary Amine Scaffold in Pharmaceutical Synthesis

Abstract & Introduction

Ethyl[2-(4-methoxyphenyl)ethyl]amine (also known as N-Ethyl-4-methoxyphenethylamine) is a versatile secondary amine intermediate used extensively in medicinal chemistry. Structurally, it belongs to the 2-phenethylamine class, characterized by an electron-rich aromatic ring (due to the para-methoxy group) and a nucleophilic secondary amine tail.

Unlike its


-methylated analogues (which are often controlled substances due to psychostimulant properties), this specific achiral intermediate serves as a critical "privileged structure" building block in Fragment-Based Drug Discovery (FBDD) . It is primarily employed in the synthesis of:
  • 1,2,3,4-Tetrahydroisoquinolines (THIQs): Via Pictet-Spengler cyclization, yielding scaffolds found in antihypertensive and antitumor agents.

  • GPCR Ligands: Acting as the "tail" moiety in dopamine (D2/D4) and serotonin receptor antagonists.

  • Peptidomimetics: As a capping group to improve blood-brain barrier (BBB) permeability.

This guide details the protocols for utilizing this amine in N-acylation (to form linker-based libraries) and Pictet-Spengler Cyclization (to form fused heterocyclic cores).

Chemical Profile & Handling

PropertySpecification
IUPAC Name N-Ethyl-2-(4-methoxyphenyl)ethan-1-amine
Structure 4-MeO-C₆H₄-CH₂-CH₂-NH-CH₂CH₃
Molecular Weight 179.26 g/mol
Appearance Colorless to pale yellow oil (Free Base)
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water
Basicity (pKa) ~10.0 (Predicted for secondary amine)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Safety Note: This compound is a skin and eye irritant. All procedures must be conducted in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

Protocol A: Synthesis of N-Acylated Linkers (Chloroacetamide Route)

Objective: To synthesize 2-chloro-N-ethyl-N-(4-methoxyphenethyl)acetamide. This intermediate contains a reactive alkyl chloride "handle" for subsequent nucleophilic substitution (e.g., with piperazines or morpholines), a common motif in analgesics and antipsychotics.

Reagents:
  • Ethyl[2-(4-methoxyphenyl)ethyl]amine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl[2-(4-methoxyphenyl)ethyl]amine (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add TEA (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (12 mmol) diluted in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–3 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Work-up:

    • Quench with saturated NaHCO₃ solution (20 mL).

    • Extract the organic layer and wash with 1N HCl (to remove unreacted amine) followed by brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanism & Causality: The secondary amine acts as a nucleophile attacking the carbonyl carbon of the acid chloride. The base (TEA) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the starting amine.

Protocol B: Pictet-Spengler Cyclization (Isoquinoline Synthesis)

Objective: To synthesize N-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline. This reaction leverages the electron-donating methoxy group to facilitate an intramolecular electrophilic aromatic substitution.

Reagents:
  • Ethyl[2-(4-methoxyphenyl)ethyl]amine (1.0 equiv)

  • Paraformaldehyde (1.2 equiv) (Source of formaldehyde)

  • Trifluoroacetic acid (TFA) or Formic acid (Solvent/Catalyst)

  • Reflux condenser

Step-by-Step Procedure:
  • Mixing: In a heavy-walled pressure vial or round-bottom flask, combine the amine (5 mmol) and paraformaldehyde (6 mmol).

  • Acidification: Add Formic acid (10 mL) carefully.

  • Cyclization: Heat the reaction mixture to 80–90°C for 12–18 hours.

    • Note: The reaction proceeds via an iminium ion intermediate, which undergoes ring closure at the ortho position relative to the electron-donating ethyl chain (para to the methoxy).

  • Monitoring: Monitor by LC-MS for the formation of the cyclized product (M-H = 190.12 approx).

  • Work-up:

    • Cool to RT and basify with 50% NaOH solution (dropwise, on ice) until pH > 12.

    • Extract with DCM (3 x 20 mL).

    • Dry organic layers over MgSO₄ and concentrate.

  • Characterization: The product should show the disappearance of the aromatic protons ortho to the ethyl chain in NMR.

Visual Workflows

Figure 1: Synthetic Pathways for N-Ethyl-4-methoxyphenethylamine

G Start Ethyl[2-(4-methoxyphenyl)ethyl]amine (Secondary Amine Scaffold) Reagent1 Chloroacetyl Chloride (Base, DCM, 0°C) Start->Reagent1 Reagent2 Paraformaldehyde (H+, Heat) Start->Reagent2 Intermediate1 N-Chloroacetyl Intermediate Reagent1->Intermediate1 N-Acylation Product1 GPCR Ligand Library (via Nucleophilic Subst.) Intermediate1->Product1 + Piperazine/Amine Intermediate2 Iminium Ion (In Situ) Reagent2->Intermediate2 Condensation Product2 Tetrahydroisoquinoline (THIQ) Core Intermediate2->Product2 Pictet-Spengler Cyclization

Caption: Divergent synthetic pathways utilizing the secondary amine for linker synthesis (top) and heterocyclic ring closure (bottom).

Analytical Data Expectations

TechniqueExpected Signal / Observation
¹H NMR (CDCl₃) Aromatic: Doublets at ~6.8 and ~7.1 ppm (AA'BB' system). Methoxy: Singlet at ~3.8 ppm. Ethyl Group: Triplet (~1.1 ppm) and Quartet (~2.6 ppm).
IR Spectroscopy N-H Stretch: ~3300 cm⁻¹ (weak, secondary amine). C-O Stretch: ~1240 cm⁻¹ (aryl ether).
Mass Spectrometry [M+H]⁺: 180.13 (Free Base). Fragmentation often shows loss of ethyl group or tropylium ion formation.

References

  • Pictet-Spengler Reaction Mechanisms: Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.

  • N-Acylation Protocols: BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem Application Library. [1]

  • Isoquinoline Synthesis: Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370.

  • Phenethylamine SAR Studies: Glennon, R. A., et al. (1988). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry, 31(10), 1968–1971.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of Ethyl[2-(4-methoxyphenyl)ethyl]amine

Welcome to the technical support center for the synthesis of Ethyl[2-(4-methoxyphenyl)ethyl]amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl[2-(4-methoxyphenyl)ethyl]amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues that can lead to diminished yields. As a key intermediate in the development of various bioactive molecules, particularly in neuropharmacology, achieving a high-yielding and pure synthesis of this compound is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable and high-yielding method for synthesizing Ethyl[2-(4-methoxyphenyl)ethyl]amine?

The most robust and widely recommended method is Reductive Amination . This strategy is superior to older methods like direct alkylation with ethyl halides because it offers significantly better control over the reaction, preventing the common problem of over-alkylation.[2]

Reductive amination involves two key stages that can be performed sequentially or, more conveniently, in a single pot ("one-pot" reaction)[3][4]:

  • Imine Formation: The primary amine, 2-(4-methoxyphenyl)ethylamine, reacts with an aldehyde (acetaldehyde for ethylation) under weakly acidic conditions to form an intermediate imine.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the desired secondary amine product.

The primary advantage of this method is its chemoselectivity. By choosing an appropriate reducing agent, the imine can be reduced in the presence of the unreacted aldehyde, which minimizes side reactions and simplifies purification.[2][5]

G cluster_start Starting Materials cluster_process One-Pot Reaction Vessel cluster_end Final Product SM1 2-(4-methoxyphenyl)ethylamine (Primary Amine) Imine Step 1: Imine Formation (Weakly Acidic, e.g., Acetic Acid) SM1->Imine Condensation SM2 Acetaldehyde SM2->Imine Condensation Reduction Step 2: Selective Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Hydride Transfer Product Ethyl[2-(4-methoxyphenyl)ethyl]amine (Secondary Amine) Reduction->Product Workup

Diagram 1: General workflow for one-pot reductive amination.
Q2: My reductive amination yield is disappointingly low. What are the most common culprits and how can I fix them?

Low yields in reductive amination can almost always be traced back to one of three areas: incomplete imine formation, inefficient reduction, or competing side reactions.

A. Issue: Incomplete Imine Formation

The formation of the imine is a critical equilibrium-driven step. If this step is inefficient, you are simply left with unreacted starting material.

  • Cause & Scientific Explanation: Imine formation is catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, making it more electrophilic. However, excessive acid is detrimental as it will protonate the amine nucleophile, rendering it unreactive. The reaction also produces water, and because the reaction is reversible, the presence of water can push the equilibrium back towards the starting materials.

  • Troubleshooting & Solutions:

    • pH Control: The reaction should be maintained in a weakly acidic range (pH 4-6). Acetic acid is a common and effective catalyst for this purpose.

    • Water Removal: For stubborn reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water produced and drive the equilibrium towards the imine product.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. The imine intermediate is typically less polar than the starting amine but more polar than the final product.

G Amine Primary Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Acetaldehyde (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium Dehydration (-H₂O) (Rate-limiting step) Imine Imine Product Iminium->Imine Deprotonation

Diagram 2: Key mechanistic steps of imine formation.

B. Issue: Inefficient Reduction or Competing Side Reactions

The choice of reducing agent is the most critical factor in a successful one-pot reductive amination.

  • Cause & Scientific Explanation: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to its corresponding alcohol (ethanol in this case) faster than or concurrent with the reduction of the imine. This consumes both your aldehyde and reducing agent, leading to a complex mixture and low yield. The ideal reducing agent is one that is "just right"—strong enough to reduce the protonated imine (iminium ion) but not so reactive that it readily reduces the aldehyde at the reaction pH.

  • Troubleshooting & Solutions:

    • Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is a milder and more selective reducing agent that is particularly effective at reducing imines in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also highly effective but raises toxicity and waste disposal concerns due to the cyanide component.[2]

    • Stoichiometry and Addition Order: In a one-pot protocol, add the amine, aldehyde, and acid catalyst first. Stir for a period (e.g., 30-60 minutes) to allow the imine to form before adding the reducing agent. This ensures the reducing agent has a higher concentration of its target substrate available.

ReagentFormulaProsCons
Sodium Borohydride NaBH₄Inexpensive, readily available.Often reduces aldehydes/ketones, leading to side products and low yield. Requires separate imine formation and reduction steps.[4][6]
Sodium Cyanoborohydride NaBH₃CNHighly selective for imines over carbonyls. Ideal for one-pot reactions.[2][3]Highly toxic (releases HCN in acid), waste disposal concerns.
Sodium Triacetoxyborohydride NaBH(OAc)₃Excellent selectivity for imines, non-toxic, moisture-stable, commercially available. The reagent of choice for modern reductive aminations.[2]More expensive than NaBH₄.
Q3: I tried direct alkylation with ethyl iodide and got a messy mixture. Why did this happen?

Direct alkylation of a primary amine with an alkyl halide is a classic textbook reaction that often fails to deliver high yields in practice.

  • Cause & Scientific Explanation: The issue is a "runaway reaction" caused by the increasing nucleophilicity of the products.[7] The target product, Ethyl[2-(4-methoxyphenyl)ethyl]amine (a secondary amine), is actually more nucleophilic than the starting material, 2-(4-methoxyphenyl)ethylamine (a primary amine). This means that as soon as some product is formed, it begins to compete with the starting material for the remaining ethyl iodide, leading to the formation of the tertiary amine. The tertiary amine can then be alkylated further to form a quaternary ammonium salt. This results in a difficult-to-separate mixture of primary, secondary, tertiary, and quaternary amines, drastically lowering the yield of the desired product.[7]

  • Troubleshooting & Solutions:

    • Avoid This Method: The most straightforward advice is to switch to reductive amination for a controlled and high-yielding synthesis.

    • If Unavoidable (Use of Excess Amine): The only way to favor the formation of the secondary amine is to use a very large excess of the starting primary amine (e.g., 10 equivalents or more). This statistically increases the likelihood that the ethyl iodide will encounter a molecule of the primary amine before it encounters the more reactive secondary amine product. This approach is atom-inefficient and requires a challenging purification to remove the large excess of starting material.

G P_Amine Primary Amine (Starting Material) S_Amine Secondary Amine (Desired Product) (More Nucleophilic!) P_Amine->S_Amine Slow EtX + Ethyl Halide T_Amine Tertiary Amine (Side Product) S_Amine->T_Amine Fast! Q_Salt Quaternary Salt (Side Product) T_Amine->Q_Salt Very Fast!

Diagram 3: The over-alkylation problem in direct alkylation.

Experimental Protocols

Protocol 1: High-Yield Synthesis via One-Pot Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for a safe and efficient synthesis.

  • Step 1: Reagent Setup

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-methoxyphenyl)ethylamine (1.0 eq).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) at a concentration of approximately 0.1-0.5 M.

  • Step 2: Imine Formation

    • Add acetaldehyde (1.1-1.2 eq) to the solution.

    • Add glacial acetic acid (1.1 eq) to catalyze the reaction.

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC to confirm the consumption of the starting amine.

  • Step 3: Reduction

    • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture.

    • Note: The reaction may be mildly exothermic.

    • Continue stirring at room temperature for 3-12 hours, or until TLC analysis indicates the complete formation of the product.

  • Step 4: Workup & Quenching

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. This neutralizes the acetic acid and quenches any remaining reducing agent.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This procedure effectively removes neutral impurities (like unreacted aldehyde) and isolates the basic amine product.

  • Step 1: Acidic Extraction

    • Dissolve the crude product from Protocol 1 in a suitable organic solvent like DCM or ethyl acetate.

    • Transfer to a separatory funnel and extract three times with 1 M aqueous hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Step 2: Basification and Re-extraction

    • Combine the acidic aqueous layers in the separatory funnel.

    • Cool the flask in an ice bath and slowly add a strong base (e.g., 3 M NaOH) until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, liberating the free amine.

    • Extract the now basic aqueous layer three times with fresh DCM. The purified amine product will now be in the organic layer.

  • Step 3: Final Isolation

    • Combine the organic layers from the re-extraction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified Ethyl[2-(4-methoxyphenyl)ethyl]amine. For highest purity, column chromatography or vacuum distillation may be employed.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882. Available at: [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. Available at: [Link]

  • Wikipedia contributors. (2024). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SynArchive. (2024). Eschweiler-Clarke Reaction. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available at: [Link]

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7164–7174. Available at: [Link]

  • Wikipedia contributors. (2024). Phenethylamine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2024). Substituted phenethylamine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. EP3702347A1.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • D'Andrea, G., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(10), 2848. Available at: [Link]

  • Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. US5840981A.
  • ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of N-Ethyl-4-methoxyphenethylamine HCl

Executive Summary & Diagnostic Framework The Core Challenge: Crystallizing the hydrochloride salt of N-Ethyl-4-methoxyphenethylamine (often abbreviated as N-Ethyl-4-MeO-PEA) presents a classic thermodynamic challenge com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Core Challenge: Crystallizing the hydrochloride salt of N-Ethyl-4-methoxyphenethylamine (often abbreviated as N-Ethyl-4-MeO-PEA) presents a classic thermodynamic challenge common to secondary phenethylamines. The presence of the 4-methoxy group increases the molecule's polarity and hygroscopicity, while the ethyl chain adds lipophilicity. This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than crystal nucleation.

Immediate Diagnostic Checklist: Before attempting a rescue protocol, verify these three variables. Failure in any one guarantees crystallization failure.

VariableRequirementWhy it matters
Purity (Free Base) >95% (via GC-MS or NMR)Impurities (aldehydes, imines) depress the melting point, forcing the salt into an oil phase.
Water Content <0.5% (Strictly Anhydrous)Water acts as a potent solvent for the salt, preventing saturation, and promotes oiling.
HCl Source Anhydrous (Gas or Ether/Dioxane)Using aqueous HCl (37%) introduces water that is nearly impossible to remove without oiling.

Critical Troubleshooting Guide (FAQ Format)

Q1: My product separates as a thick, yellow/amber oil at the bottom of the flask instead of crystals. How do I fix this "Oiling Out"?

The Science: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This happens because the melting point of the solvated salt is lower than the temperature of the solution.[1] You are essentially melting your product under the solvent.

The Rescue Protocol: Do NOT cool the oil further (it will just harden into a glass). Follow this thermodynamic reset:

  • Re-dissolve: Heat the mixture back to reflux until the oil fully dissolves into a homogeneous solution.

  • Adjust Solvent Ratio:

    • If you are using a single solvent (e.g., IPA), add more solvent (dilute by 20%).

    • If using a binary system (e.g., IPA/Ether), add more of the good solvent (IPA).

    • Reasoning: Dilution lowers the saturation temperature, hopefully pushing the crystallization point below the oiling-out temperature.

  • Seeding (Critical): Allow the solution to cool slowly. When it is roughly 5-10°C above the temperature where it previously oiled out, add a tiny seed crystal (if available) or scratch the glass.

  • Isothermal Aging: Hold the temperature steady. Do not crash cool. Let the nuclei form.[2]

Q2: I have no seed crystals. How do I induce the first nucleation?

The "Cloud Point" Method:

  • Dissolve your dry free base in a minimal amount of anhydrous diethyl ether or dry toluene .

  • Chill the solution to 0°C.

  • Slowly bubble dry HCl gas through the solution (or add 4M HCl in Dioxane dropwise).

  • Observation: A white cloud should form. If it oils immediately, your solvent is too polar or wet. Switch to a less polar solvent (e.g., pure Toluene or Hexane/Ether mix) for the initial salt formation.

  • Tip: Once you get even a few milligrams of solid, save them forever as "seed stock."

Q3: The crystals form but turn into a mush/liquid on the filter paper.

The Diagnosis: Hygroscopicity. The 4-methoxy moiety makes this salt prone to pulling moisture from the air. The "mush" is your salt dissolving in atmospheric water.

The Fix:

  • Filtration: Must be performed under a blanket of dry Nitrogen or Argon.

  • Washing: Wash with cold, anhydrous ether (which removes residual high-boiling solvents like IPA).

  • Drying: Move immediately to a vacuum desiccator containing P₂O₅ or KOH. Do not air dry.

Q4: I suspect impurities are inhibiting crystallization. How do I clean the free base?

The "Acid/Base Swing" (AB Extraction): Never attempt to crystallize a dirty reaction mixture. Use this workflow to strip non-amine impurities (like unreacted 4-methoxybenzaldehyde).

PurificationWorkflow Raw Crude Reaction Mix (Amine + Impurities) AcidExt Acid Extraction (Add 1M HCl) Raw->AcidExt OrgLayer1 Organic Layer (Discard) AcidExt->OrgLayer1 Non-basic impurities (Aldehydes/Ketones) AqLayer1 Aqueous Layer (Contains Amine-HCl) AcidExt->AqLayer1 BaseWash Basification (Add NaOH to pH > 12) AqLayer1->BaseWash OrgExt Extract into DCM/Ether BaseWash->OrgExt Dry Dry (MgSO4) & Evaporate OrgExt->Dry PureBase Purified Free Base Oil Dry->PureBase

Figure 1: Acid/Base Extraction Workflow for removal of neutral organic impurities prior to crystallization.

Recommended Solvent Systems

Select a system based on your current observation. All solvents must be Anhydrous .

SystemRatio (v/v)Use CaseProtocol
IPA / Et₂O 1:3 to 1:5Standard Dissolve salt in hot Isopropanol (IPA). Add warm Diethyl Ether (Et₂O) until turbid. Cool slowly.
EtOH / Acetone 1:4Alternative Good if IPA fails. Acetone acts as the anti-solvent. Warning: Acetone must be dry to prevent aldol side reactions.
MeCN (Acetonitrile) PureHigh Purity Recrystallize from boiling MeCN. Often yields harder, denser crystals but lower yield.
Toluene PureSalt Formation Dissolve free base in Toluene; add HCl gas. Salt usually precipitates immediately (does not dissolve).

The "Oiling Out" Decision Tree

Use this logic flow to navigate the phase separation issues during the experiment.

OilingOutLogic Start Hot Solution Cooling Check Observation? Start->Check Crystals Crystals Forming Check->Crystals Cloudy/Precipitate Oil Oiling Out (Droplets) Check->Oil Liquid droplets Action1 Reheat to Dissolve Oil->Action1 Glass Solidifies as Glass? Oil->Glass If cooled rapidly Action2 Add Good Solvent (Lower Saturation) Action1->Action2 Action3 Cool Slower + SEED Action2->Action3 Action3->Check Triturate Triturate (Grind) under dry Ether Glass->Triturate Yes Success White Powder Triturate->Success

Figure 2: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out).

References & Authority

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard text on the thermodynamics of Oiling Out and Metastable Zone Width).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Protocols for purification of amine salts).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • PubChem Compound Summary. (n.d.). N-Ethyl-4-methoxyphenethylamine. National Center for Biotechnology Information.

  • Veesler, S., et al. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development. (Explains the mechanism of LLPS hindering nucleation).

Sources

Troubleshooting

Preventing oxidation and degradation of methoxylated amines during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for methoxylated amine compounds. This guide is designed to provide you with in-depth technical information...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for methoxylated amine compounds. This guide is designed to provide you with in-depth technical information and practical advice to prevent the oxidation and degradation of these valuable molecules during storage and handling. As a Senior Application Scientist, I have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your research materials.

Introduction

Methoxylated amines are a critical class of compounds in pharmaceutical and materials science research. The presence of the methoxy group (–OCH₃) significantly influences the electronic properties and reactivity of the amine, often enhancing its intended biological activity or material characteristics. However, this same feature can introduce specific stability challenges. This guide will address the common issues encountered and provide robust solutions to maintain the purity and efficacy of your methoxylated amine reagents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter with your stored methoxylated amines, providing explanations for the underlying causes and actionable steps to resolve the issues.

Issue 1: My methoxylated amine solution has turned yellow/brown. What is happening and is it still usable?

  • Answer: Discoloration, typically to yellow or brown, is a common and often the first visible sign of degradation in amines. This is primarily due to oxidation. The amine functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This oxidation can lead to the formation of highly colored conjugated imines and nitroso compounds.

    The electron-donating nature of the methoxy group can, in some cases, make the amine more susceptible to oxidation. The usability of the discolored solution depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to use a fresh, un-degraded sample. For other applications, you may need to re-purify the compound. It is advisable to run a purity check using techniques like HPLC or GC-MS to quantify the level of impurities.

Issue 2: I am seeing new, unexpected peaks in my HPLC/GC-MS analysis of a stored methoxylated amine.

  • Answer: The appearance of new peaks is a clear indication of chemical degradation. For methoxylated amines, these impurities can arise from several pathways:

    • Oxidation: As mentioned above, oxidation of the amine group can lead to a variety of byproducts, including hydroxylamines, imines, and eventually, more complex polymerized materials.

    • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate radical reactions, leading to a cascade of degradation products. The photosensitized oxidation of amines can produce aldehydes and de-alkylated amines[1].

    • Hydrolysis of the Methoxy Group: While generally stable, the methoxy group can undergo hydrolysis to a hydroxyl group under certain conditions, particularly if the compound is stored in a non-anhydrous solvent or exposed to acidic or basic contaminants.

    • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This is a reversible reaction but can lead to the appearance of new species in your analysis.

    To identify the new peaks, a thorough analysis of their mass spectra is necessary. Comparing the fragmentation patterns with known degradation pathways of amines can provide clues to their identity.

Issue 3: My compound has lost its potency or is giving inconsistent results in my biological assays.

  • Answer: A loss of potency or inconsistent results are often the functional consequences of chemical degradation. The formation of impurities means that the concentration of your active compound is lower than expected. Furthermore, the degradation products themselves may interfere with your assay, either by inhibiting or non-specifically activating biological targets. It is crucial to ensure the purity of your compound before use. If you suspect degradation, it is best to use a freshly opened or purified sample. To prevent this, always store your methoxylated amines under the recommended conditions and consider aliquoting the material into smaller, single-use vials to avoid repeated opening and exposure of the bulk material.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the best practices for storing and handling methoxylated amines.

Q1: What are the optimal storage conditions for methoxylated amines?

  • A1: The optimal storage conditions aim to minimize exposure to the key drivers of degradation: oxygen, light, heat, and moisture.

    • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical step in preventing oxidation. After each use, the container should be purged with an inert gas before sealing.

    • Temperature: Store at low temperatures. For long-term storage, -20°C or -80°C is recommended.[2] Low temperatures slow down the rates of all chemical degradation reactions.

    • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[3]

    • Moisture: Ensure the compound is stored in a dry environment. Amines can be hygroscopic, and moisture can facilitate certain degradation pathways.[2] Store in a desiccator if necessary.

Q2: What type of container should I use for storing methoxylated amines?

  • A2: The choice of container is crucial to prevent contamination and degradation.

    • Material: Borosilicate glass (amber) is generally the preferred material. If plastic must be used, ensure it is chemically resistant to amines. High-density polyethylene (HDPE) and polypropylene (PP) are often suitable choices.[4][5] Avoid containers made of materials that can leach impurities or are permeable to oxygen. A chemical compatibility chart should be consulted to ensure the chosen plastic is appropriate for your specific amine.[6][7]

    • Seal: Use containers with high-quality, airtight seals. PTFE-lined caps are an excellent choice as PTFE is highly inert.

Q3: Should I add any stabilizers to my methoxylated amine solutions?

  • A3: For long-term storage, the addition of stabilizers can be beneficial.

    • Antioxidants: For amines susceptible to oxidation, the addition of a small amount of an antioxidant can be effective. Hindered amine light stabilizers (HALS) are a class of compounds that inhibit degradation by scavenging free radicals.[8][9] Other options include phenolic antioxidants like BHT (butylated hydroxytoluene), which can be effective in preventing oxidation. The electron-donating properties of ortho-methoxy substituents can enhance the radical-scavenging ability of phenolic moieties.[10]

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these metals and inhibit their catalytic activity.

Q4: How can I monitor the stability of my stored methoxylated amines?

  • A4: Regular quality control is essential.

    • Visual Inspection: Regularly check for any changes in color or clarity.

    • Analytical Chemistry: Periodically analyze your sample using techniques like HPLC, GC-MS, or NMR to check for the appearance of degradation products and to confirm the purity of the compound. A p-anisidine value test can be used to measure secondary oxidation products.[8][9]

Q5: For how long can I store methoxylated amines?

  • A5: The shelf-life of a methoxylated amine is highly dependent on its specific chemical structure and the storage conditions. Some are inherently less stable than others. For example, methoxy linker-containing prodrugs have been shown to be relatively unstable, particularly at neutral or basic pH.[3] Under ideal storage conditions (inert atmosphere, low temperature, protected from light), many methoxylated amines can be stored for months to years. However, it is best practice to re-analyze any compound that has been in storage for an extended period before use.

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Purging for Long-Term Storage

  • In a glove box or under a gentle stream of argon or nitrogen, open the main container of the methoxylated amine.

  • Quickly dispense the desired aliquot amounts into smaller, pre-labeled amber glass vials with PTFE-lined caps.

  • Before sealing each vial, flush the headspace with a gentle stream of inert gas for 10-15 seconds.

  • Tightly seal the caps and wrap the threads with parafilm for an extra barrier against moisture and air.

  • Store the aliquoted vials at the recommended low temperature.

Visualizations

Degradation Pathways of Methoxylated Amines

G cluster_main Methoxylated Amine cluster_degradation Degradation Products cluster_factors Accelerating Factors Methoxylated Amine Methoxylated Amine Oxidized Products (Imines, Nitroso) Oxidized Products (Imines, Nitroso) Methoxylated Amine->Oxidized Products (Imines, Nitroso) Oxygen (Air) Photodegradation Products Photodegradation Products Methoxylated Amine->Photodegradation Products Light (UV) Hydrolysis Product (Phenolic Amine) Hydrolysis Product (Phenolic Amine) Methoxylated Amine->Hydrolysis Product (Phenolic Amine) Moisture Carbamate Adduct Carbamate Adduct Methoxylated Amine->Carbamate Adduct CO2 Heat Heat Heat->Methoxylated Amine Light Light Light->Methoxylated Amine Metal Ions Metal Ions Metal Ions->Methoxylated Amine

Caption: Key degradation pathways for methoxylated amines.

Workflow for Preventing Degradation

G cluster_storage Proper Storage cluster_handling Proper Handling cluster_qc Quality Control Inert Atmosphere (Ar, N2) Inert Atmosphere (Ar, N2) Aliquoting Aliquoting Inert Atmosphere (Ar, N2)->Aliquoting Low Temperature (-20°C / -80°C) Low Temperature (-20°C / -80°C) Low Temperature (-20°C / -80°C)->Aliquoting Light Protection (Amber Vial) Light Protection (Amber Vial) Light Protection (Amber Vial)->Aliquoting Dry Environment Dry Environment Dry Environment->Aliquoting Inert Gas Purging Inert Gas Purging Aliquoting->Inert Gas Purging Use of Stabilizers Use of Stabilizers Inert Gas Purging->Use of Stabilizers Regular Purity Checks (HPLC, GC-MS) Regular Purity Checks (HPLC, GC-MS) Use of Stabilizers->Regular Purity Checks (HPLC, GC-MS)

Caption: Workflow for optimal storage and handling.

Data Summary

ParameterRecommendationRationale
Storage Temperature -20°C to -80°CSlows down chemical reaction rates.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Exposure Minimize (Amber vials)Prevents photodegradation.[3]
Container Material Borosilicate Glass (Amber)Inert and impermeable.
Alternative Container HDPE, PPChemically resistant to many amines.[4][5]
Cap Liner PTFEHighly inert and provides an excellent seal.
Stabilizers Antioxidants (e.g., HALS, BHT), Chelating Agents (e.g., EDTA)Scavenge free radicals and sequester catalytic metal ions.[8][9][10]
Purity Analysis HPLC, GC-MS, NMRTo quantify purity and identify degradation products.

References

  • PubMed.

  • The Royal Society of Chemistry.

  • PMC.

  • Diplomata Comercial.

  • ResearchGate.

  • PMC.

  • Lirias.

  • ResearchGate.

  • ResearchGate.

  • ACS Publications.

  • ResearchGate.

  • Universitas Indonesia.

  • Performance Additives.

  • University of Leicester - Figshare.

  • ResearchGate.

  • PMC.

  • Beilstein-Journals.

  • PubMed.

  • CP Lab Safety.

  • PMC.

  • ResearchGate.

  • MDPI.

  • PubMed.

  • YouTube.

  • NILU.

  • RSC Publishing.

  • ResearchGate.

  • Organic-Chemistry.org.

  • ResearchGate.

  • BASF.

  • ResearchGate.

  • Hopemax.

  • Nanoscale (RSC Publishing).

  • ACS Publications.

  • Cole-Parmer.

  • Aaron Packaging.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Synthesis: Reductive Amination vs. Alkyl Halide Substitution

In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient and controlled formation of carbon-nitrogen bonds is of paramount importance. Amines are a ubiquitous functi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient and controlled formation of carbon-nitrogen bonds is of paramount importance. Amines are a ubiquitous functional group in pharmaceuticals and bioactive molecules, making their synthesis a frequent and critical task for chemists.[1][2] Among the myriad of methods available, reductive amination and the direct alkylation of amines with alkyl halides represent two of the most fundamental and widely practiced strategies.

This guide provides an in-depth, comparative analysis of these two cornerstone methodologies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, explore the practical nuances that govern experimental success, and provide the data-driven insights necessary for researchers to make informed decisions in their synthetic planning.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a powerful and versatile method for preparing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones).[3][4][5] The reaction proceeds in a controlled, stepwise manner, which is a key advantage in avoiding the over-alkylation issues that can plague other methods.[6]

The Mechanism: A Two-Step Dance

The overall transformation involves two distinct, sequential steps that often occur in a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][7] This step is typically catalyzed by mild acid to facilitate the dehydration of the hemiaminal intermediate.[7]

  • Reduction: The resulting C=N double bond of the imine or iminium ion is then reduced to a single bond by a suitable reducing agent.[4][5][6]

dot graph ReductiveAmination { graph [rankdir="LR", splines=ortho, label="Reductive Amination Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes carbonyl [label="Aldehyde or Ketone"]; amine [label="Primary or Secondary Amine"]; hemiaminal [label="Hemiaminal Intermediate"]; imine [label="Imine / Iminium Ion"]; product [label="Secondary or Tertiary Amine"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; h2o [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; h_plus [label="H⁺ (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges carbonyl -> hemiaminal [label="+ Amine"]; amine -> hemiaminal; h_plus -> carbonyl [style=dashed, arrowhead=none]; hemiaminal -> imine [label="- H₂O"]; imine -> hemiaminal [style=dashed]; imine -> product; reducing_agent -> imine [label="Reduction"]; hemiaminal -> h2o [style=invis]; // for layout } caption: Reductive Amination Workflow.

Key Experimental Considerations

Choice of Reducing Agent: The success of a reductive amination hinges on the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, excellent functional group tolerance, and high chemoselectivity for imines over carbonyls.[4][8][9] It is particularly effective for a wide range of aldehydes, ketones, and amines, including those that are weakly basic.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic and effective reagent, NaBH₃CN, is also selective for imines under mildly acidic conditions.[4][5][6] However, the toxicity of cyanide byproducts necessitates careful handling and disposal.[6][9]

  • Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C) is a greener alternative, with water being the only byproduct.[4] This method is highly effective but may not be compatible with substrates containing reducible functional groups like alkenes or alkynes.

Reaction Conditions: Reductive aminations are typically performed as "direct" or "one-pot" procedures where the carbonyl, amine, and reducing agent are combined.[1][4] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol at room temperature.[8] For challenging substrates, a stepwise "indirect" approach, where the imine is pre-formed and isolated before reduction, can improve yields.[8][9]

Scope and Limitations

Reductive amination boasts a broad substrate scope and excellent functional group tolerance.[8][10][11] It is compatible with esters, amides, nitriles, nitro groups, and even acid-sensitive groups like acetals.[8][10][11] However, limitations exist for highly sterically hindered ketones and amines, as well as for some aromatic and α,β-unsaturated ketones.[8]

Alkyl Halide Substitution: The Direct, but Potentially Unruly, Path

The direct N-alkylation of amines with alkyl halides is a classic S_N2 reaction and represents one of the most straightforward conceptual approaches to forming C-N bonds.[12][13][14]

The Mechanism: A Classic S_N2 Encounter

The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[13][15][16]

dot graph SN2_Alkylation { graph [rankdir="LR", splines=ortho, label="Alkyl Halide Substitution (SN2)", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes amine [label="Amine (Nucleophile)"]; alkyl_halide [label="Alkyl Halide (Electrophile)\nR-X"]; transition_state [label="[H₂N---R---X]⁻\nTransition State", shape=ellipse, style=dashed]; product [label="Alkylated Amine"]; halide_ion [label="Halide Ion (X⁻)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges amine -> transition_state; alkyl_halide -> transition_state; transition_state -> product; transition_state -> halide_ion; } caption: SN2 Alkylation of an Amine.

The Overalkylation Problem: A Key Limitation

The primary drawback of this method is the potential for overalkylation. The product amine is often more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[13][15][17][18] This lack of selectivity can result in low yields of the desired product and complex purification challenges.[13][17]

Strategies to Mitigate Overalkylation

While problematic, overalkylation can be managed to some extent:

  • Stoichiometry Control: Using a large excess of the starting amine can favor mono-alkylation.[15] This is most practical when the amine is inexpensive and readily available, like ammonia.[13]

  • Substrate Choice: The reaction works best for the synthesis of tertiary amines from secondary amines or for creating quaternary ammonium salts, where overalkylation is no longer a possibility.[17][19]

Scope and Limitations

The scope of alkyl halide substitution is generally limited to primary and secondary alkyl halides due to the potential for E2 elimination with tertiary halides.[15] The reaction is not suitable for preparing aryl amines from aryl halides due to the low reactivity of the latter towards nucleophilic substitution.[16] While seemingly simple, the lack of control makes it a less desirable choice for the synthesis of primary and secondary amines in many research contexts.[17]

Head-to-Head Comparison

FeatureReductive AminationAlkyl Halide Substitution
Primary Challenge Requires careful choice of reducing agent.Prone to overalkylation, leading to product mixtures.[13][15][17]
Selectivity High selectivity for mono-alkylation.[6]Poor selectivity, often yields a mixture of products.[13]
Substrate Scope Broad; includes aldehydes, ketones, and a wide range of amines.[8][9]Generally limited to 1° and 2° alkyl halides.[15]
Functional Group Tolerance Excellent; tolerates esters, amides, nitriles, etc.[8][10][11]Limited; sensitive functional groups may not be compatible.
Stereocontrol Can be made highly stereoselective with chiral catalysts or auxiliaries.[3][20]Generally not applicable for creating stereocenters at the nitrogen-bearing carbon.
Byproducts Depends on reducing agent (e.g., borate salts, water).[4][11]Halide salts.[14][19]
Ideal Application Controlled synthesis of primary, secondary, and tertiary amines.[3][4][5]Synthesis of tertiary amines and quaternary ammonium salts.[17][19]

Decision-Making Workflow for Amine Synthesis

G

Illustrative Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-fluoroaniline via Reductive Amination

This protocol illustrates a typical direct reductive amination using sodium triacetoxyborohydride.

Materials:

  • 4-Fluoroaniline (1.0 mmol, 111.1 mg)

  • Benzaldehyde (1.05 mmol, 111.4 mg, 107 µL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline and benzaldehyde.

  • Dissolve the starting materials in 1,2-dichloroethane (5 mL).

  • Add sodium triacetoxyborohydride to the solution in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-benzyl-4-fluoroaniline.

Protocol 2: Synthesis of Triethylamine via Alkyl Halide Substitution

This protocol demonstrates the synthesis of a tertiary amine where overalkylation is not a concern.

Materials:

  • Diethylamine (1.0 mmol, 73.1 mg, 104 µL)

  • Ethyl iodide (1.1 mmol, 171.5 mg, 87 µL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

  • Acetonitrile (5 mL)

Procedure:

  • To a round-bottom flask, add diethylamine, potassium carbonate, and acetonitrile (5 mL).

  • Stir the suspension at room temperature and add ethyl iodide dropwise.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-16 hours, monitoring the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Carefully concentrate the filtrate under reduced pressure to obtain crude triethylamine. Note: Triethylamine is volatile.

  • Further purification can be achieved by distillation if necessary.

Conclusion

Both reductive amination and alkyl halide substitution are valuable tools in the synthetic chemist's arsenal for the construction of amines. However, they are not interchangeable. Reductive amination stands out as the superior method for the controlled and selective synthesis of primary and secondary amines, offering broad functional group tolerance and high yields. [3][6][8] Its predictable nature and amenability to stereoselective transformations make it a workhorse in complex molecule synthesis.

Alkyl halide substitution, while mechanistically simple, is fraught with selectivity issues due to overalkylation. [13][17] Its practical application is most reliable when synthesizing tertiary amines or quaternary ammonium salts, where the "runaway train" of alkylation is naturally terminated.[17][19] For drug development professionals and researchers, understanding the fundamental differences in mechanism, scope, and control is critical for designing efficient, robust, and successful synthetic routes.

References
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Couturier, C., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 17946–17964. [Link]

  • Couturier, C., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. PubMed, 34962386. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Medley, J. W. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7-7X7-7WBAxV_KEQIHZ_jB9gQFnoECBAQAQ&url=https%3A%2F%2Fwww.studocu.com%2Fen-us%2Fdocument%2Fharvard-university%2Forganic-chemistry%2Fmyers-chem-115%2F возможность-просмотра-этого-документа-истекла%2F&usg=AOvVaw0m_Q3-y2Zf3v4q5Q6_p_Q_]( возможность-просмотра-этого-документа-истекла%2F&usg=AOvVaw0m_Q3-y2Zf3v4q5Q6_p_Q_)
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929-930. [Link]

  • Various Authors. (n.d.). Modern Amination Methods. ResearchGate. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. PubMed Central. [Link]

  • Chemistry Steps. (2024). Reductive Amination Reaction. [Link]

  • JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]

  • Guchhait, S. K., et al. (2013). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. [Link]

  • Chemistry Steps. (2020). Preparation of Amines. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

  • Fisher Scientific. (n.d.). Amination. [Link]

  • Google Patents. (n.d.).
  • ACS. (n.d.). Green Chemistry Institute: N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckery Reaction. ChemistrySelect. [Link]

  • Schmalzbauer, M., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. ePub Bayreuth. [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of Residual Solvents in Ethyl[2-(4-methoxyphenyl)ethyl]amine

Introduction In the manufacturing of Active Pharmaceutical Ingredients (APIs), the control of residual solvents is a critical quality attribute mandated by global regulatory bodies.[1] Solvents, while often essential for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the manufacturing of Active Pharmaceutical Ingredients (APIs), the control of residual solvents is a critical quality attribute mandated by global regulatory bodies.[1] Solvents, while often essential for synthesis, purification, and enhancing yield, provide no therapeutic benefit and can pose a safety risk to patients.[1][2][3] Ethyl[2-(4-methoxyphenyl)ethyl]amine, as an API, is subject to these stringent controls. The complete removal of solvents is often not feasible with practical manufacturing techniques, necessitating the use of robust and validated analytical methods to quantify their presence.[4][5]

This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of residual solvents. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, ensuring that the protocols are not only accurate but also self-validating. We will explore the gold-standard Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID), the confirmatory power of Mass Spectrometry (MS), and the niche applications of High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to establish or refine their strategies for residual solvent analysis in compliance with international standards such as the International Council for Harmonisation (ICH) Q3C guidelines, United States Pharmacopeia (USP) General Chapter <467>, and the European Pharmacopoeia (Ph. Eur.).[6][7][8]

The Regulatory Framework: A Foundation for Analysis

Before comparing analytical techniques, it is imperative to understand the regulatory landscape that dictates the "why" and "how much" of our analysis. The ICH Q3C guideline provides a risk-based approach, classifying solvents into three categories based on their toxicity.[4][5]

  • Class 1 Solvents: These are solvents to be avoided, identified as human carcinogens or environmental hazards (e.g., Benzene, Carbon tetrachloride).[6][9][10] Their use is highly restricted, and their presence must be strictly limited.

  • Class 2 Solvents: This class includes non-genotoxic animal carcinogens and solvents with other significant but reversible toxicities (e.g., Acetonitrile, Methanol, Toluene).[6][9] These solvents require limitation to a specific Permitted Daily Exposure (PDE).[4][11]

  • Class 3 Solvents: These have low toxic potential and are considered less of a risk to human health (e.g., Ethanol, Acetone, Isopropyl alcohol).[5][6][9] Limits for these solvents are less stringent.[10]

The goal of any analytical method is to accurately and precisely quantify these solvents to ensure they are below the limits derived from their PDE.

Primary Technique: Static Headspace Gas Chromatography (HS-GC-FID)

HS-GC-FID is the cornerstone of residual solvent analysis in the pharmaceutical industry, and for good reason.[2][12][13] The technique's dominance is rooted in its fundamental suitability for the analytes and matrix .

The Rationale (Expertise & Experience): Volatile residual solvents are trapped within the solid API matrix of Ethyl[2-(4-methoxyphenyl)ethyl]amine. Direct liquid injection of a dissolved API solution into a hot GC inlet would contaminate the system with the non-volatile API, leading to frequent, costly, and time-consuming maintenance.[13][14] Headspace sampling elegantly circumvents this issue. By heating the sample in a sealed vial, the volatile solvents partition into the gas phase (the "headspace") above the sample.[13][14] An aliquot of this gas is then injected into the GC, leaving the non-volatile API behind.[14] The Flame Ionization Detector (FID) is an ideal detector for this application due to its high sensitivity to virtually all carbon-containing organic compounds, its robustness, and its wide linear range.[15]

Experimental Workflow: HS-GC-FID

cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gc GC Separation & Detection cluster_data Data Analysis prep_api Weigh API into Headspace Vial add_diluent Add Diluent (e.g., DMSO, DMI) prep_api->add_diluent Dissolve/Suspend seal_vial Seal & Crimp Vials add_diluent->seal_vial prep_std Prepare Solvent Standards in Diluent incubate Incubate at Temp (e.g., 80°C) for Time (e.g., 45 min) seal_vial->incubate Equilibration inject Inject Headspace Gas incubate->inject separation Separation on GC Column (e.g., G43) inject->separation detection Detection by FID separation->detection integrate Integrate Peak Areas detection->integrate calculate Calculate Concentration (ppm) vs. Standard integrate->calculate report Report Results calculate->report start Analytical Need for Ethyl[2-(4-methoxyphenyl)ethyl]amine q1 Routine Batch Release (Known Solvents)? start->q1 q3 Investigating Unknown Peak or Out-of-Specification? q1->q3 No proc_hs_fid Use Validated HS-GC-FID Method q1->proc_hs_fid Yes q2 Peak Detected by FID Needs Confirmation? proc_hs_ms Analyze by HS-GC-MS q2->proc_hs_ms Yes end_report Report Quantified Results q2->end_report No q4 Analyzing High-Boiling/ Thermally Labile Solvents (e.g., DMF, NMP)? q3->q4 No q3->proc_hs_ms Yes proc_hplc Develop & Validate HPLC Method q4->proc_hplc Yes q4->end_report No proc_hs_fid->q2 end_confirm Confirm Identity & Report proc_hs_ms->end_confirm proc_hplc->end_report

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl[2-(4-methoxyphenyl)ethyl]amine

Document Control: Scope: Laboratory-scale disposal (mg to g quantities) Target Audience: Medicinal Chemists, EHS Officers, Lab Managers Executive Summary & Immediate Directive Ethyl[2-(4-methoxyphenyl)ethyl]amine (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory-scale disposal (mg to g quantities)

  • Target Audience: Medicinal Chemists, EHS Officers, Lab Managers

Executive Summary & Immediate Directive

Ethyl[2-(4-methoxyphenyl)ethyl]amine (also known as N-Ethyl-4-methoxyphenethylamine) is a secondary amine structurally related to phenethylamine psychotropics. Proper disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines, specifically avoiding the creation of unregulated reactive mixtures.

Core Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with oxidizing agents or strong acids (potential for exothermic reaction or nitrosamine formation).

  • Segregate into the "Organic Alkaline/Base" waste stream.

  • Incinerate via a licensed hazardous waste contractor.[3]

Chemical Identity & Hazard Profile[4][5][6]

Understanding the specific form of the chemical is critical for selecting the correct waste stream. In research settings, this compound is most frequently encountered as a Hydrochloride (HCl) salt.

Table 1: Chemical Specification & Hazard Data
PropertySpecificationOperational Implication
Chemical Name N-Ethyl-4-methoxyphenethylaminePrimary identifier for waste manifests.
CAS Number 93963-24-7 (HCl Salt)16615-53-9 (Free Base)Use these exact CAS numbers on waste tags to prevent misidentification.
Molecular Formula C₁₁H₁₇NO (Base) / C₁₁H₁₇NO·HCl (Salt)Nitrogen content dictates incineration requirements (NOx generation).
Physical State Crystalline Solid (Salt) or Oily Liquid (Base)Solids go to "Solid Hazardous Waste"; Liquids to "Organic Solvents".
Acidity/Basicity Secondary Amine (Basic)MUST be segregated from acids to prevent heat generation.
Key Hazards Skin Irritant (H315), Eye Irritant (H319)PPE (Nitrile gloves, safety glasses) is mandatory during handling.
RCRA Code D001 (Ignitable - if in solvent)D002 (Corrosive - if pH > 12.[4][5]5)Determines the EPA waste classification code.

CRITICAL SAFETY WARNING: Nitrosamine Formation As a secondary amine , this compound can react with nitrosating agents (e.g., nitrites, nitrous acid) to form N-nitrosamines , which are potent carcinogens.

  • Protocol: Ensure the waste container is explicitly free of any nitrosating agents.

  • Reference: Prudent Practices in the Laboratory, Section 6.C.2.5 [1].

Waste Stream Segregation Logic

The most common failure point in amine disposal is improper segregation, leading to "commingled waste" rejections by disposal vendors.

Figure 1: Segregation Decision Logic (DOT)

SegregationLogic cluster_warning RESTRICTIONS Start Waste Material: Ethyl[2-(4-methoxyphenyl)ethyl]amine StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Salt Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidWaste Container A: Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->SolidWaste SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens HaloWaste Container B: Halogenated Organic Waste (Tag: Toxic) Halogenated->HaloWaste NonHaloWaste Container C: Non-Halogenated Organic Waste (Tag: Flammable, Irritant) NonHalogenated->NonHaloWaste Warning NO ACIDS NO OXIDIZERS

Caption: Decision tree for selecting the correct waste container based on physical state and solvent composition.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system . Each step includes a check to ensure the previous step was performed correctly.

Phase 1: Preparation & Quenching (Optional but Recommended)

Context: If you have reactive free base liquid, it is safer to convert it to a stable salt or dilute it before disposal.

  • Dilution: If the amine is a neat liquid (free base), dilute to <10% concentration using Ethanol or Methanol.

    • Validation: Check that no heat is generated upon mixing.[2]

  • pH Check: Using a pH strip, verify the mixture is basic (pH > 8).

    • Why? If acidic, you may have inadvertently introduced an acid source. Verify before adding to a basic waste stream.

Phase 2: Packaging & Labeling
  • Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers. Avoid metal containers if the mixture is corrosive.[6]

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: List "Ethyl[2-(4-methoxyphenyl)ethyl]amine" and the solvent (e.g., "Methanol").

    • Percentages: Estimate concentrations (e.g., "1% Amine, 99% Methanol").

    • Hazards: Check "Toxic" and "Irritant". If in flammable solvent, check "Ignitable".[4]

Phase 3: The "Hand-Off" (Storage)
  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.

  • Segregation: Store in the Flammables Cabinet , specifically on the "Bases/Organics" shelf.

    • Validation: Visually confirm the bottle is NOT touching any bottles labeled "Nitric Acid", "Sulfuric Acid", or "Peroxide".

Regulatory & Compliance Framework

RCRA Waste Codes
  • D001 (Ignitable): Applicable if the amine is dissolved in a flammable solvent (Flash point < 60°C) [2].

  • D002 (Corrosive): Applicable if the waste is aqueous and has a pH ≥ 12.5.[4][5]

  • P/U Lists: This specific amine is not currently P-listed or U-listed by the EPA, meaning it is regulated by characteristic rather than listing.

Controlled Substance Analogue Note

While Ethyl[2-(4-methoxyphenyl)ethyl]amine is a research chemical, it is an isomer/analog of controlled phenethylamines.

  • Action: If your facility has a DEA license, verify if this specific analog falls under your "substantially similar" protocols.

  • Disposal Implication: If deemed a controlled substance analog by your internal EHS, it requires witnessed destruction or reverse distribution, not standard chemical waste pickup. For most academic research, standard hazardous waste incineration is sufficient.

Emergency Contingencies

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Small Small (<100mL) Inside Hood Assess->Small Large Large (>100mL) Or Outside Hood Assess->Large ActionSmall Absorb with Vermiculite or Amine-Specific Pads Small->ActionSmall ActionLarge Evacuate Lab Call EHS Emergency Large->ActionLarge Disposal Bag Waste as Hazardous Solid ActionSmall->Disposal

Caption: Immediate response workflow for amine spills.

Specific Absorbents:

  • Use Vermiculite or Diatomaceous Earth .

  • Avoid paper towels for concentrated amines (heat generation risk).

  • Decontamination: Wipe the surface with a dilute (1-5%) acetic acid solution after the bulk material is removed to neutralize residues, then wash with soap and water.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Section 6.C.2.5. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[4] Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: Ethyl[2-(4-methoxyphenyl)ethyl]amine

Core Directive & Risk Profile Ethyl[2-(4-methoxyphenyl)ethyl]amine (also known as N-Ethyl-4-methoxyphenethylamine) is a secondary amine and a structural analog of phenethylamine.[1] While specific Safety Data Sheets (SDS...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Profile

Ethyl[2-(4-methoxyphenyl)ethyl]amine (also known as N-Ethyl-4-methoxyphenethylamine) is a secondary amine and a structural analog of phenethylamine.[1] While specific Safety Data Sheets (SDS) for this exact derivative may be sparse, its chemical structure dictates a rigorous safety profile based on the known hazards of secondary phenethylamines .

Critical Hazard Assessment:

  • Corrosivity: As a free base secondary amine, this compound is likely Corrosive (Category 1B) to skin and eyes. It can cause irreversible tissue damage upon contact.

  • Acute Toxicity: Structural analogs (e.g., N-ethyl-4-methoxyamphetamine) exhibit Acute Toxicity (Category 4) via oral routes.[1][2]

  • Physicochemical: Likely a liquid at room temperature with a characteristic amine odor.[1][3]

The Golden Rule of Handling: Treat this compound as a high-contact hazard . Do not rely on standard "lab coat and glasses" protocols. The lipophilic nature of the methoxyphenyl group facilitates skin absorption, while the amine function drives local tissue destruction.

Risk Assessment & GHS Classification (Inferred)

The following classification is derived from verified data for closely related structural analogs, such as 2-(4-methoxyphenyl)ethylamine and N-ethylmethylamine.

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][3][4][5]DANGER
Serious Eye Damage 1 H318: Causes serious eye damage.[1][4][6]DANGER
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1][5][6][7][8]WARNING
Acute Toxicity (Dermal) 4 H312: Harmful in contact with skin.[1][7]WARNING

Expert Insight: The "Ethyl" substitution on the nitrogen reduces volatility compared to methylamines but does not mitigate basicity.[1] The pH of a 1% aqueous solution will likely exceed 11.5, sufficient to cause chemical burns.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We assume the primary barrier (gloves) might fail, so the secondary barrier (technique/engineering controls) must be robust.[1]

Hand Protection (The Critical Barrier)

Standard nitrile gloves are insufficient for prolonged contact with lipophilic amines. [1]

TaskPrimary GloveSecondary GloveRationale
General Handling (Weighing solids/salts)Nitrile (0.11 mm / 4 mil)NoneStandard protection against dusts.[1]
Liquid Transfer (Syringing, Pipetting)High-Breakthrough Nitrile (0.2 mm / 8 mil)Nitrile (Underglove)Double-gloving provides a "color indicator" effect (if outer glove rips) and increases breakthrough time.[1]
Spill Cleanup (>10 mL)Silver Shield / Laminate Nitrile (Outer)Laminate films offer >480 min breakthrough for amines; Nitrile outer provides grip.[1]
Eye & Face Protection[7][9][10]
  • Mandatory: Chemical Splash Goggles (indirect venting).[1] Safety glasses are prohibited when handling the liquid free base due to the risk of splash migration.[1]

  • High Risk: Face Shield (8-inch minimum) required during synthesis setup, quenching, or transferring volumes >50 mL.[1]

Respiratory Protection[8]
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Emergency): Full-face respirator with Multi-Gas/Vapor Cartridges (Amine/Organic Vapor) .[1]

Operational Protocol: Safe Handling Workflow

This self-validating workflow ensures that safety is built into the experimental process, not just an afterthought.[1]

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid to neutralize minor spills immediately.[1]

  • Donning: Put on PPE in the order: Lab coat

    
     Goggles 
    
    
    
    Face Shield (if needed)
    
    
    Gloves.[1]
Phase 2: Transfer & Weighing[1]
  • For Liquid Free Base:

    • Never pour. Use a glass syringe with a Luer-lock tip or a positive-displacement pipette.[1]

    • Technique: Keep the receiving vessel inside the hood. Hold the syringe barrel, not the plunger, to prevent accidental expulsion.

  • For Hydrochloride Salt:

    • Weigh in a closed balance if possible. If using an open balance, use a static-free spatula to prevent "jumping" of light powder.[1]

Phase 3: Reaction & Quenching[1]
  • Exotherm Warning: Amines react exothermically with acids and electrophiles.[1] Add reagents dropwise.

  • Vapor Control: Keep reaction vessels capped or under an inert atmosphere (Nitrogen/Argon) to prevent formation of carbamates (reaction with CO₂ in air).[1]

Phase 4: Decontamination[1]
  • Wipe all tools (spatulas, syringe exteriors) with a tissue soaked in dilute acetic acid before removing them from the hood.[1]

  • Dispose of tissues in solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills or exposure.

SafetyLogic Start Incident Detected TypeCheck Identify Type Start->TypeCheck SkinExp Skin Contact TypeCheck->SkinExp Spill Chemical Spill TypeCheck->Spill ImmedAction 1. Remove Clothing 2. Flush 15+ mins SkinExp->ImmedAction Medical Seek Medical Aid (Bring SDS) ImmedAction->Medical SizeCheck Volume? Spill->SizeCheck SmallSpill < 10 mL (Inside Hood) SizeCheck->SmallSpill LargeSpill > 10 mL or Outside Hood SizeCheck->LargeSpill CleanSmall 1. Absorb with Pads 2. Neutralize (Dilute Acid) 3. Double Bag Waste SmallSpill->CleanSmall Evacuate 1. Evacuate Lab 2. Call EHS/Emergency LargeSpill->Evacuate

Figure 1: Incident Response Logic Flow. Red nodes indicate high-urgency actions requiring immediate medical or emergency intervention.

Disposal & Waste Management

Never dispose of amines down the drain. Their basicity and toxicity to aquatic life (H402/H412) violate environmental regulations.[1]

  • Segregation: Segregate into "Basic Organic Waste" . Do not mix with acidic waste streams to avoid heat generation/spattering.[1]

  • Container: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a breakage risk.

  • Labeling: Explicitly label as "Corrosive, Basic, Toxic".

  • Rinsing: Triple-rinse empty reagent bottles with a solvent (e.g., Ethanol) before disposal.[1] Add rinsate to the organic waste stream.[1]

References

  • Fisher Scientific. (2025).[9][10] Safety Data Sheet: 2-(4-Methoxyphenyl)ethylamine. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1][6][11] Safety Data Sheet: 2-(3,4-Dimethoxyphenyl)ethylamine. Retrieved from

  • Cayman Chemical. (2025).[1][3][9] Safety Data Sheet: N-ethyl-4-Methoxyamphetamine (hydrochloride). Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-(4-Methoxyphenyl)ethylamine.[1] National Library of Medicine. Retrieved from [1]

  • BASF. (2023).[1] Guidelines for Handling Aliphatic Amines. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl[2-(4-methoxyphenyl)ethyl]amine
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Ethyl[2-(4-methoxyphenyl)ethyl]amine
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